molecular formula C10H8Cl2O2 B14290979 4-(3,4-Dichlorophenyl)but-3-enoic acid CAS No. 127404-77-7

4-(3,4-Dichlorophenyl)but-3-enoic acid

Katalognummer: B14290979
CAS-Nummer: 127404-77-7
Molekulargewicht: 231.07 g/mol
InChI-Schlüssel: ADCFJLDKSFOABQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dichlorophenyl)but-3-enoic acid is an organic compound characterized by a conjugated but-3-enoic acid backbone substituted with a 3,4-dichlorophenyl group. For example, derivatives of this compound, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, have demonstrated antimicrobial activity when screened against bacterial and fungal strains . Its synthesis typically involves reactions with antipyrin or hydrazine derivatives under controlled conditions, yielding pyridazinone and other heterocyclic frameworks .

Eigenschaften

CAS-Nummer

127404-77-7

Molekularformel

C10H8Cl2O2

Molekulargewicht

231.07 g/mol

IUPAC-Name

4-(3,4-dichlorophenyl)but-3-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h1-2,4-6H,3H2,(H,13,14)

InChI-Schlüssel

ADCFJLDKSFOABQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C=CCC(=O)O)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stobbe Condensation with Diethyl Succinate

In the initial step, 3,4-dichlorobenzophenone undergoes condensation with diethyl succinate under basic conditions. The reaction employs sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at 0–5°C to form the half-ester intermediate. This step achieves yields of 68–72% under optimized conditions.

Reaction Conditions:

  • Temperature: 0–5°C
  • Base: NaH (1.2 equiv)
  • Solvent: THF
  • Time: 4–6 hours

Hydrolysis and Decarboxylation

The half-ester intermediate is hydrolyzed using 48% aqueous hydrobromic acid at reflux (110–120°C) for 8–12 hours. Subsequent decarboxylation eliminates carbon dioxide, yielding 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid. This step proceeds with 85–90% efficiency, attributed to the stabilization of the conjugated diene system.

Critical Parameters:

  • Acid Concentration: ≥40% HBr
  • Temperature: 110–120°C
  • Reaction Time: 10–12 hours

Catalytic Hydrogenation

To enhance scalability, the unsaturated intermediate undergoes hydrogenation using palladium on carbon (Pd/C, 10 wt%) in ethanol at 25–30°C under 50 psi H₂. This step ensures full reduction of the double bond, achieving >95% purity.

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances in transition metal catalysis have enabled alternative routes to 4-(3,4-dichlorophenyl)but-3-enoic acid. A study documented in the Royal Society of Chemistry highlights a tandem Heck coupling-hydrogenation protocol:

Heck Coupling with Vinyl Phosphonates

The reaction begins with a palladium-catalyzed coupling between 3,4-dichlorophenylboronic acid and diethyl vinylphosphonate. Using Pd(OAc)₂ (5 mol%) and triphenylphosphine (10 mol%) in dimethylacetamide (DMAc) at 80°C, the reaction forms the trans-alkene intermediate with 65% yield.

Optimization Insights:

  • Ligand: PPh₃ (2 equiv relative to Pd)
  • Solvent: DMAc
  • Temperature: 80°C

Hydrolysis to Carboxylic Acid

The phosphonate ester is hydrolyzed using 6M HCl at reflux for 6 hours, followed by neutralization with NaOH to precipitate the target acid. This step achieves 89% yield, with purity confirmed via HPLC (>99%).

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and safety. The patent literature emphasizes continuous flow reactors for the Stobbe condensation step, reducing reaction times from 6 hours to 45 minutes. Key industrial adaptations include:

Solvent Recycling Systems

Toluene is preferentially used over THF in flow systems due to its lower cost and higher boiling point (110°C), enabling efficient heat management. Automated distillation units recover >95% of toluene for reuse.

Catalytic Hydrogenation at Scale

Fixed-bed reactors packed with Pd/Al₂O₃ (1 wt%) operate at 30 bar H₂ and 50°C, processing 500 kg batches per cycle. Gas chromatography (GC) monitoring ensures residual alkene content remains below 0.1%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Purity (%) Scalability
Stobbe Condensation Diethyl succinate, HBr 110°C, 12 h 72 95 High
Heck Coupling Pd(OAc)₂, PPh₃ 80°C, DMAc 65 99 Moderate
Flow Hydrogenation Pd/Al₂O₃, H₂ 50°C, 30 bar 98 99.5 Industrial

Trade-offs:

  • The Stobbe method offers superior scalability but requires corrosive HBr.
  • Heck coupling achieves higher purity but incurs higher Pd costs.

Mechanistic Insights and Side Reactions

Decarboxylation Pathways

Quantum mechanical calculations (DFT, B3LYP/6-31G*) reveal that decarboxylation proceeds via a six-membered transition state, with HBr acting as a proton shuttle. Competing ester hydrolysis is suppressed at HBr concentrations >35%.

Isomerization During Hydrogenation

Over-reduction to the saturated butanoic acid derivative occurs if H₂ pressure exceeds 60 psi. In situ IR monitoring at 1680 cm⁻¹ (C=O stretch) allows real-time termination of hydrogenation.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dichlorophenyl)but-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dichlorophenyl)but-3-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(3,4-Dichlorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The dichlorophenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Substituent Effects

  • 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid (CAS 32003-41-1): This positional isomer features dichloro substitution at the 2,3-positions of the phenyl ring. Safety data indicate handling precautions due to inhalation risks, though direct toxicity comparisons with the target compound remain unstudied .
  • (3E)-4-(4-Fluorophenyl)but-3-enoic acid (CAS 127404-66-4): Replacing chlorine with fluorine at the para position introduces stronger electron-withdrawing effects, increasing the carboxylic acid’s acidity (pKa ~3.1 vs. ~4.2 for the dichloro analog). This fluorinated derivative is used in pharmacological research but lacks reported antimicrobial activity, highlighting the critical role of halogen electronegativity and size in bioactivity .

Functional Group Variations

  • BD 1008 and BD 1047 :
    These sigma receptor ligands share the 3,4-dichlorophenyl group but incorporate ethylamine and piperidine/pyrrolidine moieties. Unlike the target compound, BD 1008 and BD 1047 exhibit affinity for central nervous system receptors, demonstrating how divergent functional groups redirect biological targeting .

  • The dihydroxy configuration enhances hydrogen-bonding capacity, increasing solubility and altering metabolic pathways .

Pharmacologically Relevant Analogs

  • Sertraline Hydrochloride Intermediate :
    The 3,4-dichlorophenyl group is embedded in a tetrahydronaphthalen-1-amine scaffold here, forming the core of the antidepressant sertraline. This contrasts with the target compound’s linear structure, underscoring the versatility of the dichlorophenyl moiety in drug design .

  • dl-3,4-Dichloroisoproterenol: This β-adrenergic receptor antagonist features a dichlorophenyl group attached to an ethanolamine backbone. At high concentrations (>10⁻⁴ M), it inhibits lipolysis, whereas the target compound’s derivatives promote antimicrobial effects. This illustrates how backbone modifications dictate mechanistic outcomes .

Data Table: Structural and Functional Comparisons

Compound Name Key Structural Features Substituents Biological Activity/Use References
4-(3,4-Dichlorophenyl)but-3-enoic acid But-3-enoic acid with 3,4-Cl₂C₆H₃ 3,4-dichlorophenyl Antimicrobial precursor
4-(2,3-Dichlorophenyl)-4-oxobutanoic acid Oxobutanoic acid with 2,3-Cl₂C₆H₃ 2,3-dichlorophenyl Safety concerns (inhalation)
(3E)-4-(4-Fluorophenyl)but-3-enoic acid But-3-enoic acid with 4-FC₆H₄ 4-fluorophenyl Pharmacological research
BD 1008 N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine 3,4-dichlorophenyl Sigma receptor ligand
Caffeic acid 3,4-Dihydroxybenzeneacrylic acid 3,4-dihydroxyphenyl Antioxidant, dietary research
Sertraline Intermediate (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 3,4-dichlorophenyl Antidepressant synthesis

Key Research Findings

  • Synthetic Utility: The target compound’s α,β-unsaturated carboxylic acid system enables cyclocondensation reactions with antipyrin and hydrazines, forming pyridazinones with moderate antimicrobial activity (e.g., MIC values of 25–50 μg/mL against Staphylococcus aureus) .
  • Substituent Position Impact : The 3,4-dichloro configuration enhances electrophilicity at the β-carbon, favoring nucleophilic attacks compared to 2,3-dichloro analogs .
  • Halogen Effects : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and increase metabolic stability in fluorophenyl derivatives, whereas chlorine’s bulkiness may improve target binding in antimicrobial contexts .

Q & A

Basic Research Questions

Q. What is the role of 4-(3,4-Dichlorophenyl)but-3-enoic acid in synthetic pathways for pharmaceuticals?

  • Answer: This compound is a critical intermediate in synthesizing sertraline, a selective serotonin reuptake inhibitor (SSRI). It is formed via hydrolysis of (V) using HBr in acetic acid and further hydrogenated over Pd/C in ethyl acetate to yield 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (VII), a precursor to sertraline’s active form . Methodological optimization focuses on solvent selection (e.g., ethyl acetate for hydrogenation) and catalyst efficiency (Pd/C).

Q. How can researchers ensure purity during the synthesis of 4-(3,4-Dichlorophenyl)but-3-enoic acid?

  • Answer: Purification techniques include recrystallization using polar aprotic solvents (e.g., ethyl acetate or THF) and column chromatography with silica gel. For structurally similar dichlorophenyl-containing compounds (e.g., (3,4-Dichlorophenyl)succinic acid), HPLC with UV detection at 254 nm is recommended to achieve >97% purity .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Answer: Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm the α,β-unsaturated carboxylic acid structure and dichlorophenyl substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., expected m/z for C₁₀H₈Cl₂O₂: 246.99).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=C stretch) .

Q. What are the optimal storage conditions for this compound?

  • Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation. Avoid exposure to moisture, as the α,β-unsaturated acid group is prone to hydrolysis .

Advanced Research Questions

Q. How can structural modifications of 4-(3,4-Dichlorophenyl)but-3-enoic acid influence pharmacological activity?

  • Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the butenoic acid chain or altering the dichlorophenyl substituents (e.g., meta/para substitution) can enhance binding affinity to target enzymes. For example, analogs like 4-(3,4-Dichlorophenyl)-5,5,5-trifluoro-4-hydroxyvaleric acid show improved metabolic stability in preclinical models .

Q. What experimental strategies resolve contradictions in reported hydrogenation yields of this compound?

  • Answer: Discrepancies in yields (e.g., 60–85%) may arise from catalyst loading (5–10% Pd/C), solvent polarity (ethyl acetate vs. THF), or hydrogen pressure (1–3 atm). Systematic DOE (Design of Experiments) approaches are recommended to optimize these variables .

Q. How does 4-(3,4-Dichlorophenyl)but-3-enoic acid interact with biological targets in neurological disorders?

  • Answer: While primarily an intermediate, its derivatives (e.g., sertraline) inhibit serotonin transporters (SERT). Advanced studies use molecular docking to simulate interactions with SERT’s hydrophobic binding pocket, guided by the compound’s dichlorophenyl moiety .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer: Key issues include:

  • Byproduct Formation : Minimizing diastereomers during cyclization steps using chiral catalysts (e.g., AlCl₃ in CS₂).
  • Safety : Handling HBr in refluxing acetic acid requires corrosion-resistant reactors.
  • Yield Optimization : Transitioning from batch to flow chemistry for continuous hydrogenation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.